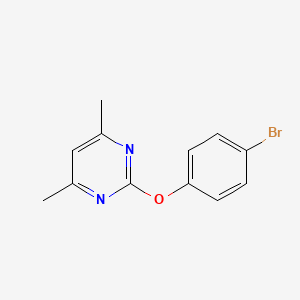
2-(4-bromophenoxy)-4,6-dimethylpyrimidine
Overview
Description
Synthesis Analysis
Synthesis of related pyrimidine compounds involves several steps, including nucleophilic substitution and coupling reactions, as seen in the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine and other derivatives from precursors like 3-bromopyridine or methyl 2-(4-bromophenyl) acetate. These methods typically yield significant amounts of the target compounds and can be optimized for better efficiency (Hou et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, such as 2-amino-4,6-dimethylpyrimidines, has been characterized using various spectroscopic techniques and X-ray diffraction. These studies reveal the arrangements of atoms within the molecules and their electronic configurations, providing insights into their chemical behavior and reactivity (Balasubramani et al., 2006).
Chemical Reactions and Properties
The chemical reactions of pyrimidine derivatives include interactions with other chemical species and their behavior under different conditions. For example, reactions involving proton transfer complexes have been studied to understand the behavior of dimethylpyrimidines in different environments (Habeeb et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are crucial for understanding the practical applications and handling of pyrimidine derivatives. While specific data on 2-(4-bromophenoxy)-4,6-dimethylpyrimidine might be scarce, related compounds exhibit distinct physical behaviors that can be inferred for the compound of interest.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, determine the compound's applications and potential for further modifications. Studies on similar pyrimidine structures can provide insights into the electrophilic and nucleophilic reactions, as well as the stability under various conditions (Wijtmans et al., 2004).
Scientific Research Applications
1. Ambidentate Ligand Behaviour
4,6-Dimethylpyrimidine-2-one, a structurally related compound to 2-(4-bromophenoxy)-4,6-dimethylpyrimidine, has been studied for its ambidentate ligand behavior with divalent metal ions. It demonstrates the ability to bond through nitrogen with probable weak metal-oxygen interaction, suggesting potential applications in coordination chemistry and metal complex formation (Goodgame & Johns, 1981).
2. Synthesis and Docking Study for Pharmacological Applications
A study involving the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives, structurally similar to this compound, was conducted. These compounds were evaluated for their potential anticonvulsant activity, demonstrating the relevance of such structures in the development of new pharmacological agents (Severina et al., 2020).
3. Synthesis and Structure of Novel Triazole Compounds
Novel triazole compounds containing a 4,6-dimethyl-pyrimidin-2-ylthio group were synthesized and structurally characterized. These compounds exhibited fungicidal and plant growth regulating activities, highlighting the potential of this compound and related structures in agricultural applications (Xu et al., 2010).
4. Efficient Coupling to Bipyrimidines
Research has demonstrated the efficient coupling of 2-halopyrimidines, including 2-bromo-4,6-dimethylpyrimidines, to bipyrimidines. This suggests potential applications in creating dimerized pyrimidine structures, which could be relevant in materials science or pharmaceutical chemistry (Nasielski, Standaert, & Nasielski‐Hinkens, 1991).
properties
IUPAC Name |
2-(4-bromophenoxy)-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFRKZAKLVYJAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2=CC=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795355 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-dimethyl-5-[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5634000.png)
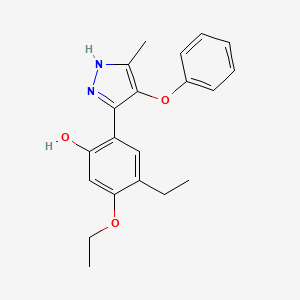
![2-(4-ethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5634017.png)
![4-{[ethyl(2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5634021.png)

![5-({3-[(2-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5634028.png)
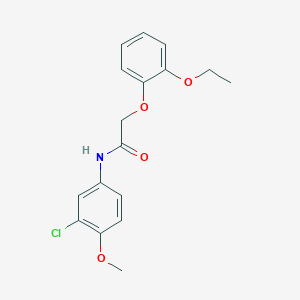
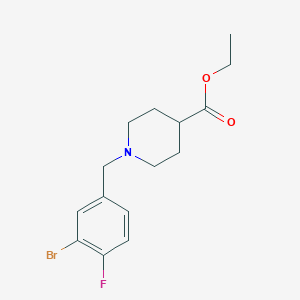
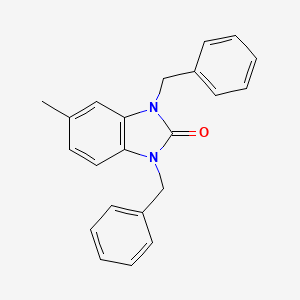

![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(1-vinyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}propanoic acid](/img/structure/B5634078.png)
![2-benzyl-8-(2-methylthieno[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5634079.png)

